A Comprehensive Technical Guide to the Chemical Properties of Neryl Isobutyrate
A Comprehensive Technical Guide to the Chemical Properties of Neryl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neryl isobutyrate is a naturally occurring ester with a characteristic sweet, fruity aroma. It is found in various essential oils and is utilized as a flavoring and fragrance agent.[1] Beyond its sensory properties, neryl isobutyrate has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[] This technical guide provides an in-depth overview of the chemical properties of neryl isobutyrate, including its physicochemical characteristics, spectral data, and stability. Detailed experimental protocols for its analysis are also presented, along with visualizations of analytical workflows and relevant biological pathways to support further research and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of neryl isobutyrate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₄O₂ | [1][][3][4][5][6] |
| Molecular Weight | 224.34 g/mol | [1][][3][5][7] |
| CAS Number | 2345-24-6 | [1][][3][4][7][8] |
| Appearance | Colorless liquid | [1][][8][9] |
| Odor | Sweet, rosy, fruity with raspberry and strawberry notes | [1][][3][8][10] |
| Boiling Point | 229-232 °C at 760 mmHg; 135 °C at 13 mmHg | [1][3][4][8][9][10] |
| Density | 0.880 - 0.900 g/mL at 25 °C | [1][][3][8][9][10] |
| Refractive Index | 1.451 - 1.462 at 20 °C | [1][][3][8][9][10] |
| Flash Point | >110 °C (>230 °F) | [3][4][8][9][10] |
| Solubility | Practically insoluble in water; Soluble in alcohol and oils | [1][][3][8][9][10] |
| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [8][10] |
| logP (o/w) | 4.98 (estimated) | [3][10] |
Chemical Structure and Identification
Neryl isobutyrate is the ester of nerol (B1678202) and isobutyric acid. Its systematic IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate.[1] The presence of a double bond at the C2 position results in cis-trans isomerism, with neryl isobutyrate being the (Z)- or cis-isomer, and its counterpart, geranyl isobutyrate, being the (E)- or trans-isomer.
Key Identifiers:
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InChI: InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9-[1][6]
Stability and Reactivity
Neryl isobutyrate is generally considered stable under recommended storage conditions.[] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, in a cool and well-ventilated area to prevent degradation.[][9] The safety data sheet for neryl isobutyrate indicates that it is not classified as a hazardous substance or mixture.[7] However, as with most organic esters, it can be expected to undergo hydrolysis under strong acidic or basic conditions to yield nerol and isobutyric acid. It is incompatible with strong oxidizing and reducing agents.[11]
Experimental Protocols
The characterization and quality control of neryl isobutyrate rely on several standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of neryl isobutyrate and identify any impurities.
Methodology:
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Sample Preparation: Dilute the neryl isobutyrate sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is set to 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 40-400. The ion source and transfer line temperatures are maintained at 230 °C and 280 °C, respectively.
-
-
Data Analysis: The retention time of the major peak is compared with that of a neryl isobutyrate standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm its identity. Purity is determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of neryl isobutyrate.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
-
Data Analysis: The obtained spectra are analyzed to confirm the expected chemical shifts and coupling constants for the neryl isobutyrate structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in neryl isobutyrate.
Methodology:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735 cm⁻¹), C-O stretches, and C-H stretches.
Visualizations
Logical Relationship: Structure and Properties
Caption: Relationship between chemical structure and properties of neryl isobutyrate.
Experimental Workflow for Analysis
Caption: General experimental workflow for the analysis of neryl isobutyrate.
Potential Anti-inflammatory Signaling Pathway
Given that neryl isobutyrate is reported to have anti-inflammatory effects, a plausible mechanism of action could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by neryl isobutyrate.
References
- 1. Neryl isobutyrate | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NERYL ISOBUTYRATE price,buy NERYL ISOBUTYRATE - chemicalbook [chemicalbook.com]
- 4. Neryl Isobutyrate | 2345-24-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neryl isobutyrate [flavscents.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. neryl isobutyrate, 2345-24-6 [thegoodscentscompany.com]
- 11. fishersci.com [fishersci.com]
